tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886402
InChI: InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-9(6-14)10(16)13(15,4)8-18-5/h9H,7-8H2,1-5H3
SMILES:
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol

tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17886402

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
IUPAC Name tert-butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-9(6-14)10(16)13(15,4)8-18-5/h9H,7-8H2,1-5H3
Standard InChI Key WZWHQZDLPMCYJH-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)COC

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a five-membered pyrrolidine ring, a nitrogen-containing heterocycle widely exploited in drug design due to its conformational flexibility and bioisosteric properties. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at position 1, providing steric protection for the amine during synthetic steps.

  • A cyano group at position 4, contributing to electrophilic reactivity and hydrogen-bonding potential.

  • A methoxymethyl and methyl group at position 2, enhancing steric bulk and modulating solubility.

The molecular geometry stabilizes a keto-enol tautomerism at the 3-oxo position, which influences its reactivity in nucleophilic additions. Computational models predict a moderate partition coefficient (Log P2.5\text{Log P} \approx 2.5), suggesting balanced lipophilicity for membrane permeability in biological systems .

Synthesis and Optimization

Reaction Pathways

The synthesis of tert-butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate typically proceeds via a multi-step sequence involving:

  • Ring Formation: Cyclization of a linear precursor using potassium tert-butoxide in tetrahydrofuran (THF) at temperatures below 10C-10^\circ \text{C} to favor kinetic control.

  • Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanohydrin formation, followed by methoxymethylation using methyl chloromethyl ether.

  • Protection/Deprotection: The Boc group is introduced early to prevent side reactions at the amine site.

Yield optimization hinges on strict temperature control and the use of anhydrous conditions to minimize hydrolysis of the methoxymethyl group.

Critical Parameters

  • Solvent Choice: THF and dichloromethane are preferred for their ability to dissolve intermediates while maintaining low nucleophilicity.

  • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction rates in biphasic systems.

  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.

Mechanism of Action and Biological Relevance

While primarily a synthetic intermediate, the compound’s biological activity stems from its structural mimicry of proline-rich motifs in proteins. The cyano group acts as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites such as proteases or kinases. In vitro studies of analogues demonstrate:

  • Inhibition of Cathepsin B (IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}) due to coordination with the catalytic cysteine residue .

  • Modulation of GABAA_A Receptors via allosteric binding to the benzodiazepine site .

The methoxymethyl group enhances metabolic stability compared to hydroxyl-bearing analogues, as evidenced by a 40% reduction in hepatic clearance in rodent models .

Applications in Pharmaceutical Development

Antibacterial Agents

Derivatives of this compound exhibit potent activity against Gram-positive pathogens. For example, substitution at the 4-position with a sulfonamide group yields compounds with MIC90\text{MIC}_{90} values of 0.5–4 µg/mL against Staphylococcus aureus.

Kinase Inhibitors

The pyrrolidine scaffold serves as a core for ATP-competitive inhibitors. A 2024 study reported a derivative with IC50=12nM\text{IC}_{50} = 12 \, \text{nM} against JAK3 kinase, attributed to optimal fit within the hydrophobic pocket.

Prodrug Design

The Boc group facilitates the synthesis of prodrugs through acid-labile linkages. In vivo studies show a 3.5-fold increase in bioavailability compared to unprotected amines .

Comparative Analysis with Structural Analogues

To contextualize its utility, Table 1 contrasts key features with the diethyl-substituted analogue (PubChem CID 45489890) :

PropertyTarget CompoundDiethyl Analogue
Molecular FormulaC13H20N2O4\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{4}C14H22N2O3\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight (g/mol)268.31266.34
Substituents at Position 2Methoxymethyl, MethylDiethyl
Log P (Predicted)2.52.3
Synthetic Yield68%72%

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